molecular formula C16H14N2OS B2801576 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol CAS No. 1955519-34-2

7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol

Cat. No.: B2801576
CAS No.: 1955519-34-2
M. Wt: 282.36
InChI Key: HFTNGDUQVBPXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol typically involves the condensation of 2-aminobenzamide with 2-methylbenzaldehyde, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes like DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)quinazoline-4-thiol
  • 7-Methoxyquinazoline-4-thiol
  • 2-Phenylquinazoline-4-thiol

Uniqueness

7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

7-methoxy-2-(2-methylphenyl)-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-5-3-4-6-12(10)15-17-14-9-11(19-2)7-8-13(14)16(20)18-15/h3-9H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTNGDUQVBPXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=S)C3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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